REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[CH:3][CH:2]=1.[ClH:23]>>[ClH:23].[ClH:23].[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)SC1CCN(CC1)C(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
WASH
|
Details
|
The crystalline residue was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=CC=C(C=C1)SC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |